1-[(2,4-dimethylphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzyl chloride and hydrazine hydrate.
Formation of Intermediate: The reaction between 2,4-dimethylbenzyl chloride and hydrazine hydrate in the presence of a base such as sodium hydroxide leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced with other substituents. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Receptor Interaction: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-3-amine: This compound differs in the position of the amine group on the pyrazole ring, which can affect its chemical reactivity and biological activity.
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position, leading to different properties and applications.
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1368602-00-9 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.3 |
Purity |
91 |
Origin of Product |
United States |
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